molecular formula C8H16 B165584 2,5-Dimethyl-2-hexene CAS No. 3404-78-2

2,5-Dimethyl-2-hexene

Cat. No. B165584
CAS RN: 3404-78-2
M. Wt: 112.21 g/mol
InChI Key: VFZIUYUUQFYZBR-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2-hexene is a clear liquid with the molecular formula C8H16 . It is a branched alkane used in the aviation industry in low revolutions per minute helicopters .


Synthesis Analysis

The synthesis of 2,5-dimethylhexene can be achieved by the dimerization of isobutene under mild pressure conditions . The study found that the dimerization of isobutene did not proceed in the absence of H2S, whereas the desired products of 2,5-DMHs were produced under H2S co-feeding conditions .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-2-hexene can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

2,5-Dimethyl-2-hexene has a boiling point of 114.3±7.0 °C at 760 mmHg, a vapour pressure of 23.7±0.1 mmHg at 25°C, and an enthalpy of vaporization of 33.8±0.8 kJ/mol . It has a density of 0.7±0.1 g/cm3 and a flash point of 6.1±14.8 °C .

Scientific Research Applications

Oxidative Ring Opening and Catalysis

  • Oxidative Ring Opening: The ring opening of 2,5-dimethylfuran using air as an oxidant can yield (Z)- or (E)-3-hexene-2,5-dione, demonstrating a potential application in green chemistry (Asta et al., 2011).
  • Catalytic Applications: Gold and gold palladium have been used as catalysts for the ring opening reaction of 2,5-dimethyl furan, further illustrating the compound's role in catalysis and green chemistry methods (Miedziak et al., 2018).

Applications in Fuel Synthesis

  • Jet and Diesel Fuels: The conversion of 1-hexene (a related compound) to jet and diesel fuels demonstrates the utility of hexene derivatives in renewable energy sources, suggesting potential applications for 2,5-Dimethyl-2-hexene in this field as well (Harvey & Meylemans, 2014).

Involvement in Polymerization and Industrial Chemistry

  • Polymerization Studies: Research on the isomerization of hexenes, including 2,3-Dimethyl-2-butene (a structurally similar compound), indicates the relevance of such compounds in polymerization and industrial chemistry (Wu Zhi, 2002).
  • Copolymerization Processes: The copolymerization of ethylene and 1-Hexene, a process relevant to 2,5-Dimethyl-2-hexene, points to its potential in the creation of high-molecular-weight polymers (Wannaborworn et al., 2013).

Role in Analytical and Synthetic Chemistry

  • Spectroscopic Investigations: Studies on the activation of chromium-pyrrolyl ethene trimerization catalysts involving related compounds underscore the importance of 2,5-Dimethyl-2-hexene in analytical chemistry (Venderbosch et al., 2018).
  • Synthetic Applications: The synthesis of 2,5-Hexanedione from biomass resources, where similar compounds are used, highlights the potential for 2,5-Dimethyl-2-hexene in synthetic chemistry applications (Yueqin et al., 2016).

Safety and Hazards

2,5-Dimethyl-2-hexene is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation and may cause drowsiness or dizziness . It is also suspected of damaging fertility or the unborn child . It is recommended to keep away from heat/sparks/open flames/hot surfaces, and to use personal protective equipment .

Mechanism of Action

Target of Action

2,5-Dimethyl-2-hexene is a type of alkene, a class of hydrocarbons that contain a carbon-carbon double bond . The primary targets of alkenes are typically other molecules that can react with the double bond, such as acids in electrophilic addition reactions .

Mode of Action

The mode of action of 2,5-Dimethyl-2-hexene involves reactions at its carbon-carbon double bond. For instance, in an electrophilic addition reaction with sulfuric acid, the acid’s hydrogen atom can add to one of the carbon atoms in the double bond, while the remaining part of the acid molecule adds to the other carbon . This results in the formation of an alkyl hydrogensulfate .

Biochemical Pathways

The biochemical pathways affected by 2,5-Dimethyl-2-hexene are primarily those involving reactions with the carbon-carbon double bond. For example, the compound can undergo dimerization in the presence of hydrogen sulfide (H2S), leading to the synthesis of 2,5-dimethyl-1-hexene, 2,5-dimethyl-2-hexene, and 2,5-dimethylhexane . These compounds can be further processed in various biochemical pathways.

Result of Action

The molecular and cellular effects of 2,5-Dimethyl-2-hexene’s action depend on the specific reactions it undergoes. For instance, in the dimerization reaction with H2S, the resulting compounds can serve as precursors for further chemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5-Dimethyl-2-hexene. For example, the presence of H2S is necessary for the dimerization reaction . Temperature and pressure can also affect the rate and extent of this and other reactions .

properties

IUPAC Name

2,5-dimethylhex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5,8H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZIUYUUQFYZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871025
Record name 2,5-Dimethylhex-2-ene
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Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,5-Dimethyl-2-hexene

CAS RN

3404-78-2, 18923-87-0
Record name 2-Hexene, 2,5-dimethyl-
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Record name 1-Propene, 2-methyl-, dimer
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Record name 2,5-DIMETHYL-2-HEXENE
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Record name 2,5-Dimethylhex-2-ene
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Record name 2-Hexene, 2,5-dimethyl-
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Record name 2,5-DIMETHYL-2-HEXENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 2,5-Dimethyl-2-hexene be synthesized from readily available starting materials?

A1: Yes, research suggests that 2,5-Dimethyl-2-hexene can be synthesized via the dimerization of isobutene in the presence of hydrogen sulfide (H2S). [] This method offers a potentially cost-effective route using readily available starting materials.

Q2: What factors influence the yield of 2,5-Dimethyl-2-hexene during this synthesis?

A2: The study by [] demonstrated that several factors influence the yield of 2,5-Dimethyl-2-hexene:

    Q3: Besides 2,5-Dimethyl-2-hexene, are there any other products formed during this dimerization reaction?

    A3: The dimerization of isobutene with H2S co-feeding produces a mixture of isomers, including 2,5-Dimethyl-1-hexene and 2,5-Dimethylhexane, along with the desired 2,5-Dimethyl-2-hexene. []

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